(1-Chloro-1-methylethyl)benzene

Description

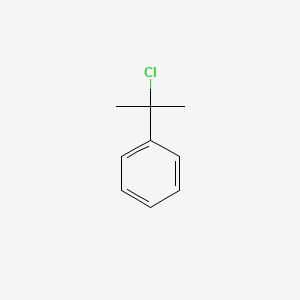

Structure

3D Structure

Properties

IUPAC Name |

2-chloropropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJKMUJJFXZGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239412 | |

| Record name | (1-Chloro-1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-53-2 | |

| Record name | (1-Chloro-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Chloro-1-methylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Chloro-1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloro-1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CHLORO-1-METHYLETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEG7ZUL2X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: (1-Chloro-1-methylethyl)benzene (Cumyl Chloride)

CAS Number: 934-53-2

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-1-methylethyl)benzene, commonly known as cumyl chloride or α,α-dimethylbenzyl chloride, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[2][4] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods, with a focus on its relevance to drug discovery and development. While direct biological activities of (1-Chloro-1-methylethyl)benzene are not extensively documented, its utility as a precursor for various biologically active molecules makes it a compound of significant interest.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-Chloro-1-methylethyl)benzene is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 934-53-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁Cl | [1][2][3] |

| Molecular Weight | 154.64 g/mol | [2] |

| Appearance | Colorless liquid | |

| Density | 1.04 g/cm³ at 18 °C | [2] |

| Boiling Point | 56-58 °C at 1.5 Torr | [2] |

| Melting Point | -43.35 °C (estimate) | [2] |

| Flash Point | 73 °C | [2] |

| Refractive Index | 1.505 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | |

| XLogP3 | 3.16050 | [2] |

Synthesis and Purification

Synthesis

(1-Chloro-1-methylethyl)benzene is primarily synthesized through the hydrochlorination of α-methylstyrene.

Reaction:

α-Methylstyrene + HCl → (1-Chloro-1-methylethyl)benzene

A general experimental protocol involves reacting α-methylstyrene with hydrogen chloride, often in a suitable solvent like methylene chloride, at low temperatures.

Detailed Experimental Protocol: Synthesis of (1-Chloro-1-methylethyl)benzene [5]

-

Dissolve 183 g of α-methylstyrene in 600 ml of methylene chloride.

-

Cool the solution to a temperature between -12 to -10 °C.

-

Introduce hydrogen chloride gas into the solution while maintaining the low temperature.

-

The resulting solution containing α-cumyl chloride is then typically used in subsequent reactions. For purification, proceed to the next steps.

-

To terminate any unreacted reagents, the reaction mixture can be poured into a large volume of water at room temperature.

Purification

Purification of (1-Chloro-1-methylethyl)benzene is typically achieved by vacuum distillation.

Detailed Experimental Protocol: Purification by Vacuum Distillation

-

After the synthesis, the organic layer is separated from the aqueous layer.

-

The organic layer is washed with water and then dried over an anhydrous drying agent, such as sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent (e.g., methylene chloride) is removed under reduced pressure.

-

The crude (1-Chloro-1-methylethyl)benzene is then purified by vacuum distillation. The fraction boiling at 56-58 °C at a pressure of 1.5 Torr is collected.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of (1-Chloro-1-methylethyl)benzene.

Experimental Protocol: HPLC Analysis [6]

-

Column: Newcrom R1 HPLC column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection is typically used for aromatic compounds.

-

Application: This method is suitable for purity assessment and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H and C-Cl bonds, as well as the aromatic ring.[1][3]

-

Mass Spectrometry (MS): GC-MS is a common technique used for the identification and quantification of (1-Chloro-1-methylethyl)benzene.[1]

Applications in Drug Discovery and Development

(1-Chloro-1-methylethyl)benzene is categorized as a pharmaceutical intermediate, indicating its use as a starting material or building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The cumyl group (1-methyl-1-phenylethyl) is present in some biologically active compounds. For instance, "Cumyl-CBMICA" has been identified as a synthetic cannabinoid receptor agonist, highlighting that the cumyl moiety can be a key structural feature for interaction with biological targets.[7]

While a direct one-to-one synthesis of a specific marketed drug from (1-Chloro-1-methylethyl)benzene is not prominently documented in the readily available literature, its reactive nature allows for its incorporation into more complex molecules through various organic reactions. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the attachment of the cumyl group to diverse molecular scaffolds.

The general importance of chloro-containing molecules in drug discovery is well-established, with chlorine atoms often influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[8]

Safety and Handling

(1-Chloro-1-methylethyl)benzene is classified as a corrosive and combustible liquid.[2]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid).[2]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (1-Chloro-1-methylethyl)benzene.

Caption: Workflow for the synthesis and purification of (1-Chloro-1-methylethyl)benzene.

Logical Relationship in Pharmaceutical Synthesis

This diagram illustrates the logical role of (1-Chloro-1-methylethyl)benzene as a pharmaceutical intermediate.

Caption: Role of (1-Chloro-1-methylethyl)benzene as a pharmaceutical intermediate.

References

- 1. (1-Chloro-1-methylethyl)benzene | C9H11Cl | CID 70281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Benzene, (1-chloro-1-methylethyl)- [webbook.nist.gov]

- 4. Buy (1-Chloro-1-methylethyl)benzene | 934-53-2 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. (1-Chloro-1-methylethyl)benzene | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α,α-Dimethylbenzyl Chloride for Researchers and Drug Development Professionals

An authoritative guide on the chemical properties, synthesis, and reactivity of α,α-dimethylbenzyl chloride, complete with detailed experimental protocols and spectral data for laboratory applications.

Chemical Structure and Nomenclature

α,α-Dimethylbenzyl chloride, a tertiary benzylic halide, is a key intermediate in organic synthesis. Its structure features a chlorine atom attached to a tertiary carbon, which is also bonded to two methyl groups and a phenyl group.

Chemical Structure:

(Where Ph represents a phenyl group)

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-2-phenylpropane . It is also commonly known by other names, including cumyl chloride and (1-chloro-1-methylethyl)benzene.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of 2-chloro-2-phenylpropane is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-chloro-2-phenylpropane

| Property | Value |

| CAS Number | 934-53-2 |

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 48-50 °C at 0.5 mmHg |

| Density | 1.02 g/cm³ |

| Refractive Index | 1.5290 |

Table 2: Spectroscopic Data for 2-chloro-2-phenylpropane

| Spectroscopy | Peak Assignments |

| ¹H NMR | δ (ppm): 7.3-7.5 (m, 5H, Ar-H), 1.9 (s, 6H, 2xCH₃) |

| ¹³C NMR | δ (ppm): 145.2 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 125.8 (Ar-CH), 70.5 (C-Cl), 33.5 (CH₃) |

| Infrared (IR) | ν (cm⁻¹): 3100-3000 (C-H, aromatic), 2980 (C-H, aliphatic), 1600, 1490 (C=C, aromatic), 760, 700 (C-H bend, aromatic), 850-550 (C-Cl) |

| Mass Spectrometry (MS) | m/z: 154/156 ([M]⁺, Cl isotope pattern), 119 ([M-Cl]⁺), 91 ([C₇H₇]⁺) |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of 2-chloro-2-phenylpropane are presented to facilitate laboratory replication.

Synthesis of 2-chloro-2-phenylpropane from 2-phenyl-2-propanol

This protocol outlines the synthesis of 2-chloro-2-phenylpropane from the corresponding tertiary alcohol via nucleophilic substitution.

Materials:

-

2-phenyl-2-propanol

-

Concentrated hydrochloric acid

-

Anhydrous calcium chloride

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 10 g of 2-phenyl-2-propanol with 50 mL of concentrated hydrochloric acid.

-

Shake the mixture vigorously for 10-15 minutes. The tertiary carbocation intermediate forms readily.

-

Allow the layers to separate. The upper layer is the organic product.

-

Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with another 20 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Decant the dried liquid into a round-bottom flask.

-

Purify the product by distillation under reduced pressure. Collect the fraction boiling at 48-50 °C/0.5 mmHg.

Friedel-Crafts Alkylation of Benzene with 2-chloro-2-phenylpropane

This procedure details the use of 2-chloro-2-phenylpropane as an alkylating agent in a classic Friedel-Crafts reaction.

Materials:

-

2-chloro-2-phenylpropane

-

Benzene (in excess)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice bath

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of anhydrous benzene and cool the flask in an ice bath.

-

Slowly add 5 g of anhydrous aluminum chloride to the cooled benzene with stirring.

-

Once the catalyst has dissolved, add 10 g of 2-chloro-2-phenylpropane dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture over 100 g of crushed ice and 20 mL of concentrated hydrochloric acid to decompose the catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

The product, 1,1-dimethyl-1-phenylethane (tert-butylbenzene), can be further purified by fractional distillation.

Visualized Workflows and Pathways

To further elucidate the chemical processes, the following diagrams, generated using Graphviz, illustrate the synthesis and a key reaction pathway of 2-chloro-2-phenylpropane.

Caption: Synthesis workflow for 2-chloro-2-phenylpropane.

Caption: Friedel-Crafts alkylation pathway.

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of Cumyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl chloride (2-chloro-2-phenylpropane) is a tertiary alkyl halide that serves as a valuable intermediate in organic synthesis and a model substrate for studying nucleophilic substitution and elimination reaction mechanisms. Its propensity to form a stable tertiary benzylic carbocation dictates its reactivity, primarily proceeding through SN1 and E1 pathways. This guide provides a comprehensive overview of the synthesis of cumyl chloride, its reaction mechanisms, and relevant quantitative data. Detailed experimental protocols, tabulated data for easy comparison, and visualizations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.

Synthesis of Cumyl Chloride

Cumyl chloride can be synthesized through several methods, most commonly involving the reaction of cumene, α-methylstyrene, or cumyl alcohol with a source of chlorine.

From α-Methylstyrene and Hydrogen Chloride

The hydrochlorination of α-methylstyrene is a prevalent and efficient method for the synthesis of cumyl chloride. The reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the less substituted carbon of the alkene, forming a stable tertiary benzylic carbocation. This carbocation is then attacked by the chloride ion to yield the final product.

Experimental Protocol:

A solution of α-methylstyrene in an inert solvent, such as methylene chloride, is cooled to a low temperature (typically between -12 to -10 °C). Gaseous hydrogen chloride is then bubbled through the solution until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically washed with water to remove excess HCl and then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure to afford cumyl chloride.

From Cumyl Alcohol and Thionyl Chloride

Cumyl alcohol can be converted to cumyl chloride using thionyl chloride (SOCl₂). This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The reaction often proceeds with an SNi (substitution nucleophilic internal) mechanism, though the presence of a base like pyridine can alter the stereochemical outcome.

Experimental Protocol:

Cumyl alcohol is dissolved in a suitable solvent, and thionyl chloride is added dropwise, often at reduced temperatures to control the exothermic reaction. In some procedures, a base such as pyridine is added to neutralize the HCl generated. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion. The workup involves removing the solvent and volatile byproducts under vacuum.

From Cumene

While less common as a laboratory-scale synthesis, cumyl chloride can be prepared from cumene through free-radical chlorination. However, this method can lead to a mixture of chlorinated products and is generally less selective than the methods starting from α-methylstyrene or cumyl alcohol.

Quantitative Data on Cumyl Chloride Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| α-Methylstyrene | HCl (gas) | Methylene Chloride | -12 to -10 | Not Specified | High (implied) | N/A |

| Cumyl Alcohol | Thionyl Chloride | Pyridine | Not Specified | Not Specified | Good (implied) | [1] |

Reaction Mechanisms of Cumyl Chloride

The reactivity of cumyl chloride is dominated by the stability of the cumyl cation, a tertiary benzylic carbocation. This intermediate is stabilized by both the inductive effect of the methyl groups and the resonance delocalization of the positive charge into the phenyl ring. Consequently, cumyl chloride predominantly undergoes SN1 and E1 reactions.

SN1 (Substitution Nucleophilic Unimolecular) Mechanism

In the presence of a nucleophile, particularly in polar protic solvents, cumyl chloride undergoes SN1 reactions. The rate-determining step is the unimolecular dissociation of the C-Cl bond to form the stable cumyl carbocation. This is followed by a rapid attack of the nucleophile on the carbocation.

Key Features of the SN1 Reaction of Cumyl Chloride:

-

Rate Law: The reaction rate is first-order, depending only on the concentration of cumyl chloride: Rate = k[Cumyl Chloride].

-

Carbocation Intermediate: The reaction proceeds through a planar carbocation intermediate.

-

Stereochemistry: If the reaction were to occur at a chiral center, it would lead to racemization due to the nucleophile having an equal probability of attacking either face of the planar carbocation.

-

Solvent Effects: Polar protic solvents, such as water, alcohols, and aqueous acetone, facilitate the ionization step by solvating both the carbocation and the leaving group, thus accelerating the reaction rate.

The solvolysis of substituted cumyl chlorides has been extensively studied to understand the electronic effects on the stability of the carbocation intermediate, famously leading to the development of the Brown-Okamoto equation which utilizes the σ+ substituent constants.[2][3][4] The Hammett plot for the solvolysis of meta-substituted cumyl chlorides gives a ρ value of approximately -4.54, indicating a significant buildup of positive charge in the transition state leading to the carbocation.[2][3][4]

E1 (Elimination Unimolecular) Mechanism

Concurrent with the SN1 reaction, cumyl chloride can also undergo E1 elimination, leading to the formation of α-methylstyrene. The E1 mechanism shares the same rate-determining step as the SN1 mechanism: the formation of the cumyl carbocation. In a subsequent fast step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Competition between SN1 and E1:

The ratio of substitution to elimination products is influenced by several factors:

-

Nature of the Nucleophile/Base: Stronger, bulkier bases favor elimination. However, for cumyl chloride, even weak bases can lead to significant elimination due to the stability of the conjugated product.

-

Solvent: The solvent can act as both a nucleophile and a base.

-

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in entropy.

Reaction with Azide Ion

The reaction of cumyl chloride with sodium azide in an aqueous solution is a classic example of the competition between SN1 and E1 pathways. The products are cumyl azide (from SN1) and α-methylstyrene (from E1), along with the solvolysis product, cumyl alcohol. The azide ion can act as a nucleophile, while water can act as both a nucleophile and a base.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Protons (-CH₃): A singlet around 1.6-1.9 ppm, integrating to 6H. The benzylic position and the adjacent chlorine atom will cause a downfield shift compared to simple alkyl groups.

-

Aromatic Protons (-C₆H₅): A multiplet in the region of 7.2-7.5 ppm, integrating to 5H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Methyl Carbons (-CH₃): A signal in the range of 30-35 ppm.

-

Quaternary Carbon (C-Cl): A signal around 70-80 ppm.

-

Aromatic Carbons (-C₆H₅): Multiple signals between 125-150 ppm. The ipso-carbon (the one attached to the quaternary center) will be shifted further downfield.

IR (Infrared) Spectroscopy:

-

C-H stretching (sp³): Just below 3000 cm⁻¹.

-

C-H stretching (sp²): Just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: A strong absorption in the fingerprint region, typically around 550-750 cm⁻¹.[5]

Visualizations

Synthesis of Cumyl Chloride from α-Methylstyrene

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvolysis of para-substituted cumyl chlorides. Brown and Okamoto's electrophilic substituent constants revisited using continuum solvent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docbrown.info [docbrown.info]

Physical properties of (1-Chloro-1-methylethyl)benzene

An In-depth Technical Guide to the Physical Properties of (1-Chloro-1-methylethyl)benzene

Introduction

(1-Chloro-1-methylethyl)benzene, also known by synonyms such as (2-chloropropan-2-yl)benzene and α-cumyl chloride, is a halogenated aromatic hydrocarbon.[1][2] Its chemical structure consists of a benzene ring attached to a propane chain at the second carbon, which also bears a chlorine atom. This guide provides a comprehensive overview of its key physical properties, along with detailed experimental protocols for their determination, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical and chemical properties of (1-Chloro-1-methylethyl)benzene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloropropan-2-ylbenzene | [1] |

| CAS Number | 934-53-2 | [1] |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.63 g/mol | [1][2] |

| Density | 1.04 g/cm³ at 18 °C | [2] |

| Boiling Point | 56-58 °C at 1.5 Torr | [2] |

| Melting Point | -43.35 °C (estimate) | [2] |

| Flash Point | 73 °C | [2] |

| Refractive Index | 1.505 | [2] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organics | Soluble in solvents like ethanol and acetone. | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of (1-Chloro-1-methylethyl)benzene.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[4]

Apparatus:

Procedure:

-

Measure the mass of a clean, dry beaker using a digital balance and record it.[4]

-

Transfer a specific volume of (1-Chloro-1-methylethyl)benzene into a graduated cylinder and record the volume.[4][6]

-

Pour the liquid from the graduated cylinder into the pre-weighed beaker.

-

Weigh the beaker containing the liquid and record the combined mass.[6]

-

Subtract the mass of the empty beaker from the combined mass to determine the mass of the liquid.[4]

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[5]

-

It is important to note that temperature can affect density, so the temperature at which the measurement is taken should be recorded.[5]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[7] The capillary method is a common technique for determining the boiling point of a small liquid sample.[8]

Apparatus:

-

Small test tube[9]

-

Capillary tube, sealed at one end[7]

-

Thermometer[9]

-

Heating apparatus (e.g., Thiele tube, Mel-Temp apparatus, or an oil bath on a hot plate)[7][10]

-

Beaker for the heating bath[9]

Procedure:

-

Place a small amount (a few milliliters) of (1-Chloro-1-methylethyl)benzene into the small test tube.[9]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[7][8]

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.[7]

-

Immerse this assembly in a heating bath (e.g., paraffin or water bath).[7][9]

-

Begin heating the bath slowly.[9] As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles.

-

When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][11] Note this temperature.

-

Turn off the heat and allow the apparatus to cool.

-

The bubbling will slow and eventually stop. The exact boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][11]

Determination of Melting Point

For a substance that is liquid at room temperature, the melting point is equivalent to its freezing point. The procedure is similar to a standard melting point determination but involves cooling the substance. A common method uses a melting point apparatus.[12]

Apparatus:

-

Capillary tube[12]

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp) with cooling capability or a cooling bath[13]

-

Thermometer[12]

Procedure:

-

Introduce a small amount of liquid (1-Chloro-1-methylethyl)benzene into a capillary tube.

-

Place the capillary tube into the melting point apparatus.[14]

-

Cool the sample until it solidifies completely.

-

Begin to heat the sample slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[12][14]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid. This range is the melting point.[12] For a pure substance, this range should be narrow.[12]

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.[15]

Apparatus:

-

Small test tubes[16]

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

Procedure (Qualitative):

-

Place a small, measured amount (e.g., 0.05 mL or 25 mg) of (1-Chloro-1-methylethyl)benzene into a small test tube.[16]

-

Add a small portion (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, diethyl ether) in increments.[16]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[16]

-

Observe whether the substance dissolves completely. A clear solution with no visible particles indicates solubility.[17]

-

Categorize the solubility as soluble, partially soluble, or insoluble based on visual observation.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a chlorinated hydrocarbon like (1-Chloro-1-methylethyl)benzene, which could be synthesized via Friedel-Crafts alkylation or acylation followed by reduction and chlorination.

Caption: Generalized workflow for the synthesis and purification of (1-Chloro-1-methylethyl)benzene.

References

- 1. (1-Chloro-1-methylethyl)benzene | C9H11Cl | CID 70281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. scribd.com [scribd.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. phillysim.org [phillysim.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of (1-Chloro-1-methylethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Chloro-1-methylethyl)benzene (CAS No. 934-53-2), a significant compound in organic synthesis and pharmaceutical research. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for (1-Chloro-1-methylethyl)benzene. It is important to note that while spectral data for this compound are cataloged in various databases, access to high-resolution raw data may require a subscription to specialized services.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For (1-Chloro-1-methylethyl)benzene, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectral Data for (1-Chloro-1-methylethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~1.9 | Singlet | 6H | Methyl protons (2 x CH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: ¹³C NMR Spectral Data for (1-Chloro-1-methylethyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~70 | Quaternary C-Cl |

| ~33 | Methyl C (CH₃) |

Note: Specific peak assignments for the aromatic carbons can be challenging without further 2D NMR experiments. Data for the ¹³C NMR spectrum of (1-Chloro-1-methylethyl)benzene is available in spectral databases such as SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1-Chloro-1-methylethyl)benzene will show characteristic absorptions for the aromatic ring and the alkyl halide group.

Table 3: IR Spectral Data for (1-Chloro-1-methylethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Strong | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~800-600 | Medium-Strong | C-Cl stretch |

Note: A scanned image of the IR spectrum is available in the NIST Chemistry WebBook, though a digitized version with a detailed peak list is not readily accessible.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for (1-Chloro-1-methylethyl)benzene

| m/z | Relative Intensity (%) | Assignment |

| 154/156 | Varies | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 119 | High | [M - Cl]⁺ |

| 105 | Moderate | [C₈H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: GC-MS data for (1-Chloro-1-methylethyl)benzene is available in databases like SpectraBase.[1] The relative intensities of the molecular ion peaks will be approximately in a 3:1 ratio, characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the (1-Chloro-1-methylethyl)benzene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 5-6 cm in height.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger sample amount (50-100 mg) may be necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

-

Place a drop of the liquid (1-Chloro-1-methylethyl)benzene onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between them.

-

Carefully place the salt plate assembly into the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of (1-Chloro-1-methylethyl)benzene in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

If any solid particles are present, filter the solution before introduction into the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (1-Chloro-1-methylethyl)benzene.

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

References

Discovery and First Synthesis of Cumyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl chloride (2-chloro-2-phenylpropane) is a tertiary benzylic halide of significant interest in organic synthesis, serving as a precursor in a variety of chemical transformations. While a singular moment of "discovery" is not well-documented in the historical chemical literature, its synthesis falls within the broader development of methods for the preparation of tertiary alkyl and benzylic halides. The reaction of tertiary alcohols with hydrogen halides, a classic example of a nucleophilic substitution reaction, represents one of the most straightforward and established methods for the synthesis of such compounds.[1][2] This guide provides an in-depth look at a representative first synthesis of cumyl chloride from 2-phenyl-2-propanol, a method emblematic of early approaches to synthesizing tertiary benzylic halides. The reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism, capitalizing on the stability of the tertiary benzylic carbocation intermediate.[3][4]

Data Presentation

A summary of the quantitative data for the key compounds involved in the synthesis of cumyl chloride is presented in Table 1.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Phenyl-2-propanol | 2-phenyl-2-propanol | C₉H₁₂O | 136.19 | 202 | 0.973 |

| Hydrochloric Acid (conc.) | Hydrochloric acid | HCl | 36.46 | ~ -85 | ~ 1.18 |

| Cumyl Chloride | 2-chloro-2-phenylpropane | C₉H₁₁Cl | 154.64 | 48-50 (at 0.5 mmHg) | 1.032 |

| Dichloromethane | Dichloromethane | CH₂Cl₂ | 84.93 | 39.8 | 1.325 |

Experimental Protocols

The following protocol details a representative laboratory-scale synthesis of cumyl chloride from 2-phenyl-2-propanol.

Reaction: Synthesis of Cumyl Chloride from 2-Phenyl-2-propanol

Materials:

-

2-Phenyl-2-propanol

-

Concentrated Hydrochloric Acid (37%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Separatory Funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-2-propanol in an equal volume of dichloromethane. Place the flask in an ice bath to cool the solution.

-

Addition of Hydrochloric Acid: While stirring, slowly add an excess (approximately 2-3 molar equivalents) of cold, concentrated hydrochloric acid to the solution of 2-phenyl-2-propanol. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

Cold water to remove the bulk of the remaining acid.

-

Saturated sodium bicarbonate solution to neutralize any residual acid. Be cautious of gas evolution (CO₂).

-

Brine (saturated NaCl solution) to aid in the removal of water.

-

-

Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification (Optional): The resulting crude cumyl chloride can be purified by vacuum distillation to obtain a highly pure product.

Expected Yield: The reaction of tertiary alcohols with hydrogen halides to form tertiary alkyl halides is typically a high-yielding process.

Mandatory Visualization

The synthesis of cumyl chloride from 2-phenyl-2-propanol proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The key steps are the protonation of the alcohol, formation of a stable tertiary benzylic carbocation, and subsequent nucleophilic attack by the chloride ion.

Caption: Sₙ1 reaction pathway for the synthesis of cumyl chloride.

References

Thermodynamic Properties of (1-Chloro-1-methylethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of (1-Chloro-1-methylethyl)benzene (also known as cumyl chloride). The information presented herein is essential for professionals in chemical research, development, and drug design, enabling a deeper understanding of the compound's behavior in various chemical processes. This document summarizes key thermodynamic data in structured tables, details the experimental protocols used for their determination, and provides a visual representation of a key experimental workflow.

Core Thermodynamic Properties

(1-Chloro-1-methylethyl)benzene (C₉H₁₁Cl) is a halogenated aromatic hydrocarbon with significant applications as a chemical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and reaction modeling.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for (1-Chloro-1-methylethyl)benzene. The data is compiled from various sources, and the method of determination (experimental or estimated) is indicated where available.

Table 1: Enthalpy and Gibbs Free Energy

| Property | Symbol | Value | Units | Source/Method |

| Standard Enthalpy of Formation (liquid) | ΔfH°liquid | -76.0 ± 3.0 | kJ/mol | --INVALID-LINK--, Experimental (Calorimetry)[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -17.05 | kJ/mol | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Standard Enthalpy of Vaporization | ΔvapH° | 54.70 | kJ/mol | --INVALID-LINK--[1] |

| Standard Enthalpy of Fusion | ΔfusH° | 9.89 | kJ/mol | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 128.22 | kJ/mol | --INVALID-LINK--, Joback Method (Estimation)[2] |

Table 2: Heat Capacity and Entropy

| Property | Symbol | Value | Units | Temperature (K) | Source/Method |

| Ideal Gas Heat Capacity | Cp,gas | 245.35 | J/mol·K | 466.20 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Ideal Gas Heat Capacity | Cp,gas | 260.08 | J/mol·K | 504.29 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Ideal Gas Heat Capacity | Cp,gas | 273.70 | J/mol·K | 542.38 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Ideal Gas Heat Capacity | Cp,gas | 286.27 | J/mol·K | 580.47 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Ideal Gas Heat Capacity | Cp,gas | 297.86 | J/mol·K | 618.57 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Ideal Gas Heat Capacity | Cp,gas | 308.54 | J/mol·K | 656.66 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Ideal Gas Heat Capacity | Cp,gas | 318.38 | J/mol·K | 694.75 | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Standard Molar Entropy | S° | N/A | J/mol·K | 298.15 | No experimental data found |

Table 3: Physical Properties

| Property | Symbol | Value | Units | Source/Method |

| Normal Boiling Point | Tb | 466.20 | K | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Normal Melting Point | Tm | 249.95 | K | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Critical Temperature | Tc | 694.75 | K | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Critical Pressure | Pc | 3195.54 | kPa | --INVALID-LINK--, Joback Method (Estimation)[2] |

| Critical Volume | Vc | 0.469 | m³/kmol | --INVALID-LINK--, Joback Method (Estimation)[2] |

Experimental Protocols

The determination of thermodynamic properties is a cornerstone of physical chemistry. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of liquid (1-Chloro-1-methylethyl)benzene was determined by Arnett and Pienta (1980) using reaction calorimetry. The method involves measuring the heat evolved during the hydrochlorination of α-methylstyrene in a suitable solvent.

Materials and Equipment:

-

A high-precision reaction calorimeter (e.g., a Dewar-type calorimeter with a thermistor for temperature measurement and a calibration heater).

-

α-methylstyrene (high purity).

-

Anhydrous hydrogen chloride (gas).

-

A suitable solvent (e.g., methylene chloride).

-

Gas-tight syringe for introducing HCl.

-

Stirring mechanism.

-

Data acquisition system to record temperature changes.

Procedure:

-

A known amount of α-methylstyrene is dissolved in the solvent within the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

A known excess of anhydrous hydrogen chloride gas is bubbled through the solution to ensure complete reaction.

-

The temperature change of the solution is carefully monitored and recorded until a stable final temperature is reached.

-

The calorimeter is calibrated by passing a known amount of electrical energy through the calibration heater and measuring the corresponding temperature rise.

-

The enthalpy of the reaction (ΔrH°) is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.

-

The standard enthalpy of formation of (1-Chloro-1-methylethyl)benzene is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (α-methylstyrene and HCl).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Materials and Equipment:

-

A temperature-controlled sample cell.

-

A pressure measurement system (e.g., a manometer or a capacitance diaphragm gauge).

-

A vacuum pump.

-

A high-purity sample of (1-Chloro-1-methylethyl)benzene.

-

A thermostat bath for precise temperature control.

Procedure:

-

A sample of the purified liquid is placed in the sample cell.

-

The system is evacuated to remove any dissolved gases.

-

The sample is heated to a series of precisely controlled temperatures.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant.

-

The enthalpy of vaporization is calculated from the slope of the line of best fit.

Visualizations

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of formation of (1-Chloro-1-methylethyl)benzene via reaction calorimetry.

This guide provides a foundational understanding of the thermodynamic properties of (1-Chloro-1-methylethyl)benzene. For more detailed information, readers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1-Chloro-1-methylethyl)benzene (C₉H₁₁Cl), commonly referred to as cumyl chloride, is a tertiary alkyl halide.[1][2] Its molecular structure, featuring a bulky benzene ring and a tertiary chloroalkane group, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of cumyl chloride in various organic solvents is crucial for its application in organic synthesis, reaction kinetics, and the development of pharmaceutical intermediates.

This guide addresses the current gap in readily available quantitative solubility data for (1-Chloro-1-methylethyl)benzene. It provides a robust framework for researchers to understand its qualitative solubility and to determine precise solubility parameters through established experimental methods.

Physicochemical Properties of (1-Chloro-1-methylethyl)benzene

A summary of the key physicochemical properties of (1-Chloro-1-methylethyl)benzene is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [1] |

| CAS Number | 934-53-2 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 56-58 °C @ 1.5 Torr | |

| Density | 1.04 g/cm³ @ 18 °C |

Solubility Profile

As a tertiary alkyl halide, (1-Chloro-1-methylethyl)benzene is generally soluble in a wide range of organic solvents.[1][2] The principle of "like dissolves like" governs its solubility. The molecule possesses both a nonpolar aromatic ring and a polar carbon-chlorine bond. This structure allows for favorable intermolecular interactions with various types of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): (1-Chloro-1-methylethyl)benzene is expected to be highly soluble in nonpolar aromatic solvents like toluene due to the similar benzene ring structure, leading to strong van der Waals forces. In nonpolar aliphatic solvents like hexane, good solubility is also anticipated, driven by dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Diethyl Ether): High solubility is expected in these solvents. The polar C-Cl bond in cumyl chloride can interact with the polar groups of these solvents through dipole-dipole interactions. Dichloromethane is a common solvent for reactions involving alkyl halides.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols. While the nonpolar bulk of the molecule might limit miscibility, the polar C-Cl bond can engage in dipole-dipole interactions with the solvent's hydroxyl group.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for (1-Chloro-1-methylethyl)benzene in various organic solvents. The absence of such data highlights the need for experimental determination to support research and development activities requiring precise solubility values. The following sections provide detailed protocols for obtaining this critical data.

Experimental Protocols for Solubility Determination

The following are established methodologies for the quantitative determination of the solubility of a liquid solute, such as (1-Chloro-1-methylethyl)benzene, in an organic solvent.

This gravimetric method is a standard and reliable technique for determining the solubility of a compound in a solvent at a specific temperature.

4.1.1. Materials and Equipment

-

(1-Chloro-1-methylethyl)benzene (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (optional, for validation)

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (1-Chloro-1-methylethyl)benzene to a known mass of the organic solvent in a sealed vial. The presence of a distinct solute phase indicates that the solution is saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After reaching equilibrium, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe.

-

Transfer the aliquot to a pre-weighed vial.

-

Determine the mass of the aliquot.

-

-

Determination of Solute Mass:

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant mass of the non-volatile solute, (1-Chloro-1-methylethyl)benzene, is obtained.

-

The mass of the remaining solute is determined by weighing the vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

4.1.3. Diagram of Experimental Workflow

Caption: Workflow for the Isothermal Equilibrium Method.

For solvents that are transparent in a specific region of the UV-Vis spectrum where (1-Chloro-1-methylethyl)benzene absorbs, a spectroscopic method can be employed.

4.2.1. Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of (1-Chloro-1-methylethyl)benzene in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the isothermal equilibrium method (Section 4.1.2, step 1).

-

-

Analysis of Saturated Solution:

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow for selecting an appropriate experimental method for determining the solubility of (1-Chloro-1-methylethyl)benzene.

Caption: Decision diagram for selecting a solubility determination method.

Conclusion

While quantitative solubility data for (1-Chloro-1-methylethyl)benzene in organic solvents is not extensively documented, its chemical nature as a tertiary alkyl halide suggests good solubility in a broad range of nonpolar and polar aprotic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the isothermal equilibrium method, provide a reliable framework for their determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical research communities.

References

Stability and Storage of Cumyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cumyl chloride (2-chloro-2-phenylpropane) is a valuable tertiary alkyl halide used in various chemical syntheses, including as an initiator in certain polymerization reactions and as a key intermediate in the production of other organic compounds. However, its utility is paralleled by its inherent instability. Proper handling and storage are critical to maintain its purity, ensure experimental reproducibility, and prevent the formation of hazardous degradation products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for cumyl chloride, including potential degradation pathways and methodologies for stability assessment.

Chemical Stability and Degradation Pathways

Cumyl chloride is susceptible to two primary degradation pathways: elimination and substitution (solvolysis/hydrolysis). These reactions are often competitive and are significantly influenced by storage conditions such as temperature, moisture, and the presence of certain reactive species.

1.1. Elimination (Dehydrochlorination)

The principal non-hydrolytic degradation pathway for cumyl chloride is a unimolecular elimination (E1) reaction, which results in the formation of α-methylstyrene and hydrogen chloride (HCl).[1] This reaction proceeds through a stable tertiary carbocation intermediate. The liberated HCl can further catalyze the degradation of cumyl chloride and other acid-sensitive materials. The rate of this elimination reaction is accelerated by heat. It has been noted that cumyl chloride can eliminate HCl even during storage and upon distillation under reduced pressure.[1]

1.2. Substitution (Solvolysis/Hydrolysis)

In the presence of nucleophiles, particularly water, cumyl chloride can undergo a unimolecular nucleophilic substitution (SN1) reaction. The reaction with water, known as hydrolysis, yields cumyl alcohol and hydrogen chloride. Similar to the elimination pathway, this reaction also proceeds through the formation of a cumyl carbocation intermediate. The presence of moisture in the storage environment is a critical factor in promoting this degradation pathway.

Recommended Storage Conditions

To minimize degradation and ensure the long-term purity of cumyl chloride, the following storage conditions are recommended based on its known reactivity:

| Parameter | Recommendation | Rationale |

| Temperature | Sub-zero temperatures (e.g., in a freezer) | To significantly reduce the rates of both elimination and substitution reactions.[1] |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To prevent exposure to atmospheric moisture, which leads to hydrolysis. |

| Container | Tightly sealed, amber glass bottle | To protect from light, which can potentially accelerate degradation, and to prevent moisture ingress. |

| Additives | Consider the use of a non-reactive acid scavenger (e.g., a hindered amine) for long-term storage, although compatibility studies are essential. | To neutralize any HCl that may form, thereby preventing autocatalytic decomposition. |

Experimental Protocols for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life of cumyl chloride under specific storage conditions. The following protocols are based on established principles of stability testing.

3.1. Accelerated Stability Testing

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a substance in a shorter period.

Objective: To evaluate the effect of elevated temperature and humidity on the degradation of cumyl chloride.

Methodology:

-

Place accurately weighed samples of cumyl chloride in loosely capped vials.

-

Expose the samples to a range of controlled temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH) in a stability chamber for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

At each time point, withdraw a sample and analyze for purity and the presence of degradation products using a validated analytical method (see Section 3.3).

-

A control sample should be stored at the recommended long-term storage condition (e.g., -20°C) and analyzed at the same time points.

3.2. Photostability Testing

Objective: To assess the impact of light exposure on the stability of cumyl chloride.

Methodology:

-

Expose a sample of cumyl chloride to a light source that provides a standardized output of both visible and ultraviolet light, as specified in ICH guidelines.

-

A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

After a defined exposure period, analyze both the exposed and control samples for purity and degradation products.

3.3. Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying cumyl chloride from its potential degradation products.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Mass spectrometer detector for identification and quantification of analytes.

Procedure:

-

Sample Preparation: Dissolve a known amount of the cumyl chloride sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: Inject the sample solution into the GC-MS system.

-

Data Analysis:

-

Identify the peaks corresponding to cumyl chloride, α-methylstyrene, and cumyl alcohol by comparing their mass spectra and retention times with those of reference standards.

-

Quantify the amount of each compound using a suitable calibration method (e.g., external or internal standard).

-

Calculate the percentage of degradation over time.

-

Data Presentation for Stability Studies

The results of the stability studies should be tabulated to facilitate analysis and comparison.

Table 1: Example Data Table for Accelerated Stability Study of Cumyl Chloride

| Storage Condition | Time Point | Purity of Cumyl Chloride (%) | α-Methylstyrene (%) | Cumyl Alcohol (%) | Total Degradation Products (%) |

| -20°C (Control) | 0 | 99.5 | <0.1 | <0.1 | <0.2 |

| 4 weeks | |||||

| 8 weeks | |||||

| 40°C / 75% RH | 4 weeks | ||||

| 8 weeks | |||||

| 50°C / 75% RH | 4 weeks | ||||

| 8 weeks |

Visualizations

The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of cumyl chloride.

Caption: Degradation pathways of cumyl chloride via a common carbocation intermediate.

References

Application Notes and Protocols: Friedel-Crafts Alkylation of Benzene with (1-Chloro-1-methylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the synthesis of a variety of aromatic compounds. This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of benzene with (1-chloro-1-methylethyl)benzene, also known as cumyl chloride. This reaction is a classic example of electrophilic aromatic substitution and is of significant interest for the synthesis of cumene (isopropylbenzene) and its derivatives, which are valuable intermediates in the chemical and pharmaceutical industries. For instance, cumene is the primary feedstock for the industrial production of phenol and acetone.

The reaction proceeds via the formation of a stable tertiary carbocation from (1-chloro-1-methylethyl)benzene in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich benzene ring to form the alkylated product.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of benzene with (1-chloro-1-methylethyl)benzene is an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from (1-chloro-1-methylethyl)benzene to form a stable tertiary cumyl carbocation.

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the cumyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the cumyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

It is important to note that the product, cumene, is more reactive than benzene itself due to the electron-donating nature of the isopropyl group. This can lead to polyalkylation, where more than one alkyl group is attached to the benzene ring. To minimize this side reaction, a large excess of benzene is often used.

Caption: Reaction mechanism of Friedel-Crafts alkylation.

Experimental Protocols

The following protocol is a representative procedure for the laboratory-scale synthesis of cumene via the Friedel-Crafts alkylation of benzene with (1-chloro-1-methylethyl)benzene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Benzene | 78.11 | 0.876 | 50 mL | 0.56 |

| (1-Chloro-1-methylethyl)benzene | 154.64 | 1.05 | 10 mL | 0.068 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | - | 2.0 g | 0.015 |

| 5% Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 5.0 g | - |

| Diethyl ether | - | 0.713 | 50 mL | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Erlenmeyer flask (250 mL)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.

-

Charging Reactants: To the flask, add 50 mL of dry benzene and 2.0 g of anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.

-

Addition of Alkyl Halide: Slowly add 10 mL of (1-chloro-1-methylethyl)benzene from the dropping funnel to the stirred mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

-

Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. Stir until the ice has melted.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the excess benzene and any diethyl ether used for extraction using a rotary evaporator.

-

Purification: Purify the crude product by distillation to obtain pure cumene.

Caption: Experimental workflow for the synthesis of cumene.

Data Presentation

The following table summarizes typical quantitative data obtained from the described experimental protocol.

| Parameter | Value |

| Reactant Quantities | |

| Benzene | 0.56 mol |

| (1-Chloro-1-methylethyl)benzene | 0.068 mol |

| Aluminum Chloride | 0.015 mol |

| Reaction Conditions | |

| Temperature | 0-10 °C (addition), Room Temp (reaction) |

| Reaction Time | 2 hours |

| Product Yield | |

| Crude Product Mass | ~7.5 g |

| Purified Product Mass (Cumene) | ~6.1 g |

| Theoretical Yield | 8.17 g |

| Percent Yield | ~75% |

Troubleshooting and Safety Precautions

-

Moisture Sensitivity: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions.

-

Exothermic Reaction: The reaction is exothermic. Slow addition of the alkyl halide and cooling in an ice bath are crucial to control the reaction rate and prevent side reactions.

-

Handling of Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction mixture with ice should be done cautiously as it can be vigorous due to the reaction of excess aluminum chloride with water.

-

Polyalkylation: To minimize the formation of di- and poly-alkylated products, it is essential to use a large excess of benzene.[1]

By following these detailed protocols and considering the safety precautions, researchers can successfully perform the Friedel-Crafts alkylation of benzene with (1-chloro-1-methylethyl)benzene for various research and development applications.

References

Application Notes and Protocols for (1-Chloro-1-methylethyl)benzene as a Tertiary Butylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-1-methylethyl)benzene, also known as cumyl chloride, is a versatile tertiary butylating agent employed in organic synthesis. Its utility lies in the facile formation of the stable tertiary cumyl carbocation under Lewis acid catalysis, which can then undergo electrophilic aromatic substitution to introduce a tert-butyl group onto a variety of aromatic substrates. This process, a variant of the Friedel-Crafts alkylation, is of significant interest in the pharmaceutical and materials science industries for the synthesis of sterically hindered molecules with unique electronic and physical properties.

These application notes provide detailed protocols for the use of (1-Chloro-1-methylethyl)benzene as a tert-butylating agent for various aromatic compounds, including data on reaction conditions and expected outcomes.

Reaction Mechanism and Principle

The tert-butylation of aromatic compounds using (1-Chloro-1-methylethyl)benzene proceeds via a classical Friedel-Crafts alkylation mechanism. The key steps involve the activation of the alkyl halide by a Lewis acid to form a carbocation, followed by the electrophilic attack of this carbocation on the aromatic ring.

Experimental Protocols

Protocol 1: Tert-butylation of Anisole

This protocol describes the synthesis of 4-tert-butylanisole from anisole and (1-Chloro-1-methylethyl)benzene using aluminum chloride as the catalyst.

Materials:

-

Anisole

-

(1-Chloro-1-methylethyl)benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (1.2 eq).

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

In a separate flask, prepare a solution of anisole (1.0 eq) and (1-Chloro-1-methylethyl)benzene (1.1 eq) in anhydrous dichloromethane (20 mL).

-

Add the solution of anisole and (1-Chloro-1-methylethyl)benzene dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-